molecular formula C20H14BrClN2O2S B11563249 O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B11563249
M. Wt: 461.8 g/mol
InChI Key: SBIXZFQVTKLHKX-UHFFFAOYSA-N
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Description

1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a bromoanilino group, a carbothioyl group, and a chlorobenzene moiety. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:

    Formation of the bromoanilino intermediate: This step involves the reaction of aniline with bromine to form 4-bromoaniline.

    Introduction of the carbothioyl group: The 4-bromoaniline is then reacted with thiophosgene to introduce the carbothioyl group, forming 4-bromoanilino carbothioyl chloride.

    Coupling with 4-hydroxybenzoyl chloride: The 4-bromoanilino carbothioyl chloride is then coupled with 4-hydroxybenzoyl chloride to form the intermediate compound.

    Final coupling with 2-chlorobenzene: The intermediate compound is finally reacted with 2-chlorobenzene under specific conditions to yield 1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromoanilino and chlorobenzene moieties, using reagents such as sodium hydroxide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: It is used in the study of biological processes and interactions, particularly in the development of probes and inhibitors for specific enzymes and proteins.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene can be compared with other similar compounds, such as:

The uniqueness of 1-[(4-{[(4-bromoanilino)carbothioyl]oxy}benzoyl)amino]-2-chlorobenzene lies in its specific combination of functional groups, which contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C20H14BrClN2O2S

Molecular Weight

461.8 g/mol

IUPAC Name

O-[4-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C20H14BrClN2O2S/c21-14-7-9-15(10-8-14)23-20(27)26-16-11-5-13(6-12-16)19(25)24-18-4-2-1-3-17(18)22/h1-12H,(H,23,27)(H,24,25)

InChI Key

SBIXZFQVTKLHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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